molecular formula C16H23N B2812879 N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine CAS No. 1050652-14-6

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine

Cat. No. B2812879
CAS RN: 1050652-14-6
M. Wt: 229.367
InChI Key: JHSPLRHTXFMMHZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine” is a chemical compound . It has a molecular formula of C16H17N, an average mass of 223.313 Da, and a monoisotopic mass of 223.136093 Da .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine” consists of a cyclohexanamine ring with a phenylpropenyl group and a methyl group attached to the nitrogen atom .

Scientific Research Applications

Neuroprotective Potential in Parkinson's Disease

A novel compound related to N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine has shown promise in supporting the survival of cultured dopamine neurons and may offer restorative effects in models of Parkinson's disease. This compound, specifically an epoxide derivative, was found to enhance locomotor activity in animal models, promote the survival of cultured dopamine neurons, protect against toxin-induced degeneration, and stimulate the mitogen-activated protein kinase (MAPK) signaling pathway in neuronal cells. Notably, its ability to penetrate the blood-brain barrier and increase the density of dopamine neuron fibers in the striatum highlights its potential for neuroprotective and neurorestorative treatment options for Parkinson's disease (Ardashov et al., 2019).

Insights into Radioligand Applications

Another area of research involving derivatives of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine is their application in radioligand studies for positron emission tomography (PET). For example, WAY-100635 and its metabolites, labeled with carbon-11, have been utilized to investigate the 5-HT1A receptors in the human brain. Understanding the metabolism and interaction of these compounds with brain receptors is crucial for developing biomathematical models to interpret brain radioactivity uptake in terms of receptor-binding parameters, which has significant implications for studying neurological disorders and their treatments (Osman et al., 1996).

Anticonvulsant Properties

Research into cyclohexylamines, a class to which N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine belongs, has also revealed anticonvulsant properties. These studies are significant for epilepsy research and the development of new treatments. The structural activity relationships of these compounds, their efficacy, and toxicity profiles are critical for understanding their potential as therapeutic agents (Mulzac & Scott, 1993).

properties

IUPAC Name

N-methyl-N-[(E)-3-phenylprop-2-enyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2,4-5,8-11,16H,3,6-7,12-14H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPLRHTXFMMHZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine

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